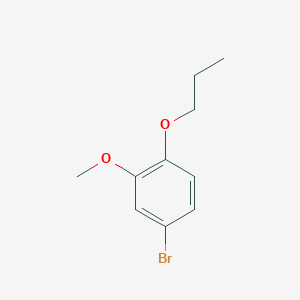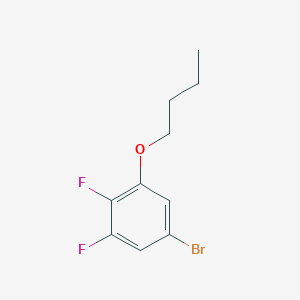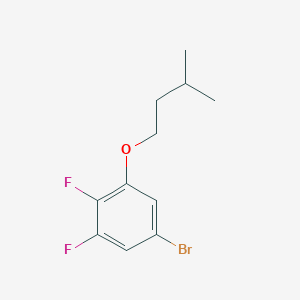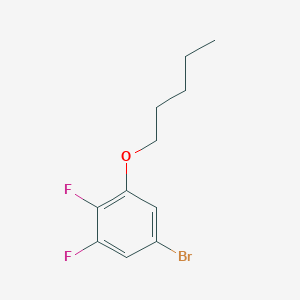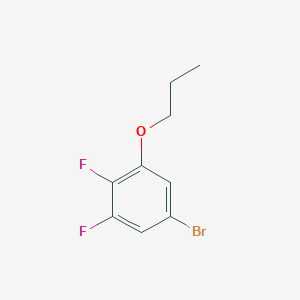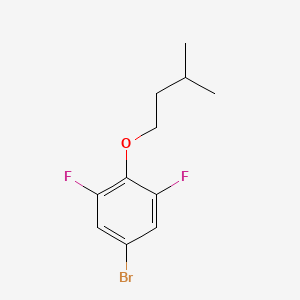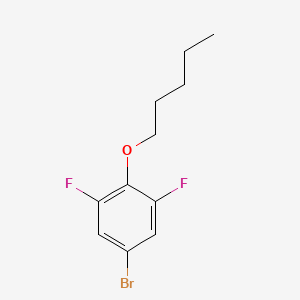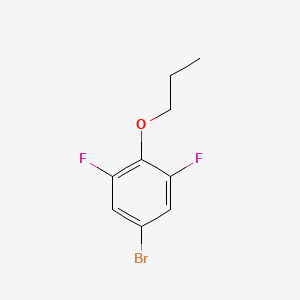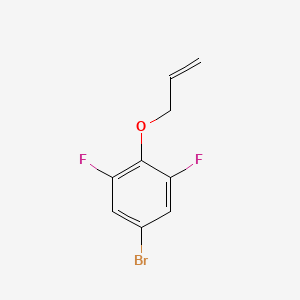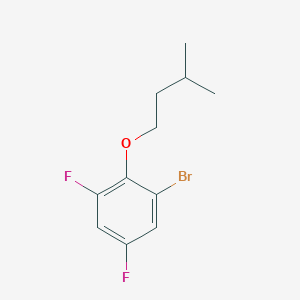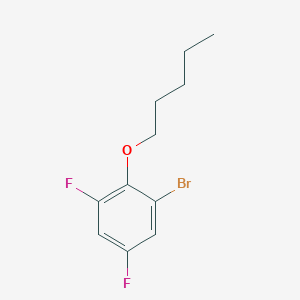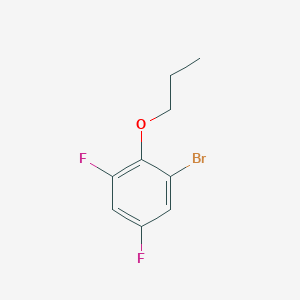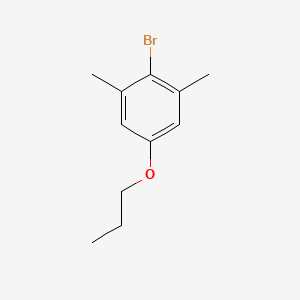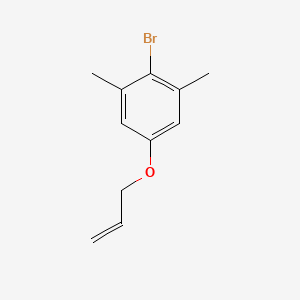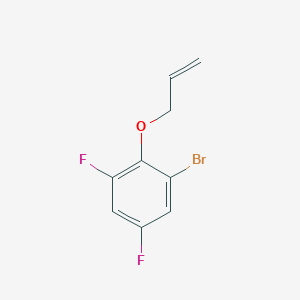
1-Bromo-2-allyloxy-3,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-allyloxy-3,5-difluorobenzene is an organic compound with the molecular formula C9H7BrF2O It is a derivative of benzene, featuring bromine, allyloxy, and difluoro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-allyloxy-3,5-difluorobenzene can be synthesized through a multi-step process involving the bromination and allylation of difluorobenzene derivatives. One common method involves the following steps:
Bromination: Starting with 2,3-difluorobenzene, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1-bromo-2,3-difluorobenzene.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-allyloxy-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The allyloxy group can undergo oxidation to form epoxides or other oxygenated products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce epoxides or hydroxylated compounds.
- Reduction reactions result in the corresponding hydrogenated products.
Aplicaciones Científicas De Investigación
1-Bromo-2-allyloxy-3,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly as intermediates in the synthesis of anti-inflammatory and anticancer agents.
Material Science: It is employed in the design and synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-allyloxy-3,5-difluorobenzene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and allyloxy groups can facilitate binding to active sites, while the difluoro groups can enhance the compound’s stability and bioavailability. The exact pathways involved vary depending on the biological system and the specific target being studied .
Comparación Con Compuestos Similares
1-Bromo-2-allyloxy-3,5-difluorobenzene can be compared with other similar compounds such as:
1-Bromo-3,5-difluorobenzene: Lacks the allyloxy group, making it less versatile in certain synthetic applications.
2-(Allyloxy)-1-bromo-3,5-difluorobenzene: A positional isomer with similar properties but different reactivity due to the position of the allyloxy group.
1-Bromo-2,3-difluorobenzene: Lacks the allyloxy group and has different electronic properties, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, allyloxy, and difluoro substituents, which confer distinct reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
1-bromo-3,5-difluoro-2-prop-2-enoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h2,4-5H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVUWBNBHLEZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
